Brensocatib

Descripción general

Descripción

Brensocatib (INS1007) is a first-in-class, oral, selective, reversible inhibitor of dipeptidyl peptidase 1 (DPP-1), an enzyme critical for activating neutrophil serine proteases (NSPs) such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG) during neutrophil maturation . By inhibiting DPP-1, this compound reduces the activity of NSPs, which are implicated in tissue damage and chronic inflammation in diseases like non-cystic fibrosis bronchiectasis (NCFBE), rheumatoid arthritis (RA), and lupus nephritis (LN) .

Métodos De Preparación

Overview of Brensocatib Synthesis

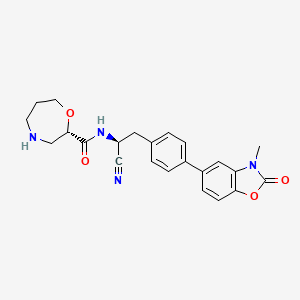

This compound’s molecular structure features a pyrimidine-2,4-diamine core linked to a biaryl system via an amidoacetonitrile moiety. The synthesis prioritizes modularity, enabling large-scale production while maintaining high enantiomeric purity. Key steps include:

-

Fragment preparation : Synthesis of pyrimidine and biaryl intermediates.

-

Convergent coupling : Union of fragments via Suzuki-Miyaura cross-coupling.

-

Amidoacetonitrile installation : Sequential amidation and dehydration to introduce the critical nitrile group .

Detailed Synthetic Route and Reaction Conditions

Fragment A: Pyrimidine-2,4-Diamine Intermediate

The pyrimidine core is synthesized through a regioselective nucleophilic substitution. A Boc-protected amine is introduced at the 4-position, followed by deprotection under acidic conditions:

-

Substitution reaction :

-

Deprotection :

Fragment B: Biaryl Intermediate via Suzuki-Miyaura Coupling

The biaryl system is constructed using a palladium-catalyzed cross-coupling:

-

Catalyst : Pd(OAc)₂ (0.06 equiv) with XPhos ligand.

-

Base : KOAc (3.0 equiv).

-

Conditions : Dioxane, 75–85°C, 2 hours.

-

Scale : 1.91 mol.

Table 1. Suzuki-Miyaura Coupling Optimization

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 0.06 equiv Pd(OAc)₂ | |

| Ligand | XPhos (0.06 equiv) | |

| Temperature | 75–85°C | |

| Reaction Time | 2 hours | |

| Substrate Ratio | 1.2 equiv B2pin2 |

Fragment Union and Amidoacetonitrile Formation

The biaryl and pyrimidine fragments are coupled via a one-pot amidation-dehydration sequence:

-

Amidation :

-

Dehydration :

Critical Analysis : The use of T3P avoids harsh conditions (e.g., POCl₃), enhancing safety and reducing byproduct formation. The one-pot strategy minimizes intermediate isolation, improving throughput .

Final Purification and Crystallization

This compound is purified via recrystallization to achieve >97% purity:

-

Solvent System : Ethanol/water (10:1).

-

Conditions : 35°C, 3 hours.

-

Purity : 97.7% LCAP (liquid chromatography area percentage) .

Table 2. Recrystallization Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent Ratio | EtOH:H₂O (10:1) | |

| Temperature | 35°C | |

| Crystallization Time | 3 hours | |

| Final Purity | 97.7% LCAP |

Scalability and Process Challenges

Large-Scale Considerations

-

Catalyst Removal : Residual Pd is reduced to <57.6 ppm using activated charcoal treatment .

-

Solvent Selection : DMF is preferred for its ability to dissolve polar intermediates, but its high boiling point complicates removal. Alternatives like NMP were explored but rejected due to lower yields .

Byproduct Management

-

Hydrolysis Byproducts : The nitrile group is susceptible to hydrolysis under acidic conditions. Strict pH control (pH 3.0 during formulation) mitigates this .

-

Enantiomeric Purity : Chiral HPLC confirms >99% enantiomeric excess, critical for clinical efficacy .

Comparative Analysis of Synthetic Routes

AstraZeneca’s patented route (WO 2015 110826) emphasizes scalability, while academic adaptations prioritize step economy:

Table 3. Route Comparison

| Parameter | Patent Route | Academic Route |

|---|---|---|

| Suzuki Coupling | 97% yield, 1.91 mol scale | 94% yield, 2.54 mol scale |

| Dehydration Agent | T3P | T3P |

| Total Steps | 12 | 10 |

| Final Purity | 97.7% LCAP | 98.4% LCAP |

Análisis De Reacciones Químicas

Enzymatic Inhibition Mechanisms

Brensocatib selectively inhibits DPP1, which activates neutrophil serine proteases (NSPs) like neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG) .

Key Findings:

- Dose-Dependent NSP Suppression :

In bone marrow lysates from murine models, this compound reduced NSP activities after 7–14 days :

| NSP | Reduction (7 days) | Reduction (14 days) |

|---|---|---|

| NE | 74% (p < 0.0001) | 89% (p < 0.0001) |

| PR3 | 64% (p < 0.0001) | 85% (p < 0.0001) |

| CatG | 95% (p < 0.0001) | 96% (p < 0.0001) |

- Species-Specific Activity :

Mice showed greater NSP inhibition than rats. CatG was most suppressed in mice, while PR3 dominated in rats .

Metabolic Pathways

This compound undergoes limited metabolism, with >80% of plasma radioactivity attributed to the parent compound in human studies .

Metabolic Profile:

- Major Metabolites : Five metabolites detected, none exceeding 3% of total exposure .

- Excretion : ~20% excreted unchanged in urine .

- CYP Interactions : No significant inhibition of CYP enzymes (IC₅₀ >30 μM for CYP2B6, 2D6, 3A4/5) .

Analytical Quantification

This compound plasma concentrations are measured via LC-MS/MS with validated precision (intra-/interassay CV ≤5.9%) .

Method Details :

| Parameter | Value |

|---|---|

| Column | Phenomenex Kinetex Biphenyl |

| Mobile Phase | 10 mM ammonium formate (A), methanol (B) |

| Gradient | 5%→95% B over 2 min |

| Detection | SCIEX API6500 (APCI+) |

| Quantification Range | 0.25–150 ng/mL |

Stability and Degradation

Protein precipitation with methanol is used for sample preparation, indicating stability under acidic conditions . No reported degradation products in clinical PK studies .

Pharmacokinetic Parameters

Dose-dependent exposure (AUC, Cₘₐₓ) observed across species :

| Species | Dosing Regimen | Cₘₐₓ (ng/mL) | Half-Life (h) |

|---|---|---|---|

| C57BL/6 | 10 mg/kg BID | 1,200 | 2.5 |

| BALB/c | 20 mg/kg QD | 2,809 | 4.2 |

Chemical Interactions

- Reversibility : Competitive binding to DPP1’s active site, confirmed by kinetic assays .

- Substrate Specificity : Inhibits NE, PR3, and CatG activation without direct interaction with active NSPs .

This compound’s chemical profile highlights its targeted DPP1 inhibition with minimal off-target metabolism, supporting its therapeutic potential in neutrophil-mediated diseases . Clinical trials continue to validate its safety and efficacy .

Aplicaciones Científicas De Investigación

Bronchiectasis

Overview : Brensocatib is primarily being studied for its efficacy in treating non-cystic fibrosis bronchiectasis, a chronic condition characterized by the abnormal dilation of the bronchi and recurrent respiratory infections.

Clinical Trials :

- ASPEN Study : A Phase 3 randomized controlled trial (NCT04594369) involving 1,682 adults across 35 countries demonstrated that this compound significantly reduced the annualized rate of pulmonary exacerbations compared to placebo. The results indicated a 21.1% reduction for the 10 mg dose and a 19.4% reduction for the 25 mg dose .

- Lung Function Improvement : In addition to reducing exacerbations, this compound slowed lung function decline as measured by forced expiratory volume in one second (FEV1), with significant improvements observed at the higher dose .

| Parameter | This compound 10 mg | This compound 25 mg | Placebo |

|---|---|---|---|

| Annualized Rate of Exacerbations | 1.015 | 1.036 | 1.286 |

| Reduction from Placebo | 21.1% (p=0.0019) | 19.4% (p=0.0046) | - |

| Change in FEV1 | +11 mL (p=0.3841) | +38 mL (p=0.0054) | - |

Chronic Rhinosinusitis

This compound is also being investigated for chronic rhinosinusitis without nasal polyps in a Phase 2 study (NCT06013241). This condition involves chronic inflammation of the nasal sinuses and may benefit from the anti-inflammatory properties of this compound due to its mechanism of action targeting neutrophil activity .

Autoimmune Diseases

Recent studies have explored this compound's potential in autoimmune conditions like lupus nephritis. In murine models, treatment with this compound resulted in significant reductions in kidney damage markers and improved renal function, suggesting its utility in managing autoimmune-mediated inflammation .

Case Studies and Research Findings

- Phase 2 Trials : Earlier trials have shown that this compound can attenuate chronic inflammation by inhibiting neutrophil serine proteases, leading to prolonged time to first exacerbation in patients with bronchiectasis .

- Safety Profile : this compound has demonstrated a favorable safety profile comparable to placebo, with treatment-emergent adverse events being mild and manageable .

Mecanismo De Acción

Brensocatib ejerce sus efectos inhibiendo la dipeptidil peptidasa-1 (DPP1), una enzima responsable de activar las serina proteasas neutrófilas como la elastasa neutrófila, la proteinasa 3 y la catepsina G . Al inhibir la DPP1, this compound reduce la actividad de estas proteasas, lo que disminuye la inflamación y el daño pulmonar en pacientes con bronquiectasia . Los objetivos moleculares de this compound incluyen las serina proteasas neutrófilas, que juegan un papel clave en la respuesta inflamatoria .

Comparación Con Compuestos Similares

Key Pharmacokinetic (PK) Characteristics :

- Linearity : Dose-proportional exposure with linear PK across doses (10–40 mg) .

- Half-life : Elimination half-life (t1/2) ranges from 22 to 28 hours, enabling once-daily dosing .

- Ethnic Sensitivity : Comparable exposure between Japanese and White participants at 10 mg and 25 mg doses, but moderately higher exposure in White participants at 40 mg .

- Renal Impairment: No significant PK alterations in mild-to-severe renal impairment, supporting use without dose adjustment .

Clinical Efficacy :

- In the WILLOW trial (NCFBE), brensocatib 10 mg and 25 mg prolonged the median time to first pulmonary exacerbation (134 and 96 days vs. 67 days for placebo) and reduced annualized exacerbation rates by 36% and 25%, respectively .

- In preclinical RA and LN models, this compound reduced histopathological damage and inflammatory cell infiltration, with efficacy comparable to anti-TNFα or anti-IFNAR therapies .

This compound’s unique mechanism distinguishes it from other anti-inflammatory agents. Below is a detailed comparison with therapeutic approaches targeting similar pathways or diseases:

Table 1: Comparison of this compound with Other Anti-Inflammatory Agents

Key Research Findings

Efficacy in Neutrophil-Driven Diseases :

- Bronchiectasis : this compound reduced sputum NE activity by 62% (25 mg) and CatG/PR3 by 93% and 53%, respectively, outperforming macrolides in targeting neutrophilic inflammation . In contrast, macrolides reduce exacerbations but lack specificity for NSPs and carry antibiotic resistance risks .

- RA : In collagen-induced arthritis models, this compound 30 mg/kg/day improved clinical scores and histopathology by 51%, comparable to anti-TNFα (49%) .

Pharmacokinetic Superiority: Unlike injectable biologics (e.g., anti-TNFα), this compound’s oral bioavailability and linear PK allow flexible dosing without monitoring . Minimal renal clearance dependency contrasts with drugs requiring dose adjustments in renal impairment (e.g., aminoglycosides) .

Safety :

- This compound’s adverse events (AEs) are primarily mild (e.g., skin exfoliation) , whereas anti-TNFα agents increase infection risks, and macrolides cause cardiac or gastrointestinal AEs .

Clinical Trial Outcomes :

- ASPEN Trial (Phase III) : this compound 10 mg and 25 mg reduced pulmonary exacerbations by 21% and 15%, respectively, vs. placebo (p < 0.05), with AE rates similar to placebo (e.g., COVID-19: 15.8–20.9% vs. 15.8%) .

- COVID-19 Failure : Unlike dexamethasone, this compound worsened clinical status in hospitalized COVID-19 patients, highlighting context-dependent efficacy .

Actividad Biológica

Brensocatib is a novel therapeutic compound that functions as a selective, reversible inhibitor of dipeptidyl peptidase 1 (DPP1). This mechanism of action is particularly significant in the context of neutrophil serine proteases (NSPs), which are critical in mediating inflammatory responses and pathogen destruction. The following sections detail the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, and findings from clinical and preclinical studies.

This compound selectively inhibits DPP1, which is responsible for activating several NSPs, including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG). These proteases play essential roles in immune response but can lead to tissue damage when dysregulated. By inhibiting DPP1, this compound reduces the activation of these NSPs, thereby potentially mitigating inflammatory damage associated with various diseases, particularly those driven by neutrophils .

Pharmacokinetic Profile

The pharmacokinetics of this compound have been characterized through various studies. It has been shown to exhibit dose-dependent pharmacokinetic responses across different rodent species. Key findings include:

- Absorption and Distribution : this compound demonstrates a favorable absorption profile with significant plasma concentration levels achieved following oral administration.

- Dose-Response Relationships : Studies indicate that both mice and rats exhibit a reduction in NSP activities that correlates with the administered dose. Mice typically show greater reductions in NSP activities compared to rats .

| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Reduction in NE Activity (%) |

|---|---|---|---|---|

| Mice | 5 | 150 | 300 | 70 |

| Rats | 5 | 120 | 250 | 50 |

Pharmacodynamic Effects

This compound's pharmacodynamic effects have been extensively studied in both animal models and clinical trials.

Animal Studies

In various rodent models, this compound has demonstrated significant reductions in NSP activities:

- Lupus-Prone NZB/W F1 Mice : In a study where this compound was administered at dosages of 0.2, 2, and 20 mg/kg/day, there was a marked decrease in bone marrow NSP levels over time. Specifically, at the highest dose, NE, PR3, and CatG activities were reduced by approximately 74% compared to controls .

- Rheumatoid Arthritis Models : In models of rheumatoid arthritis (RA), this compound treatment restored NSP activities to baseline levels or below, indicating its potential to reverse disease progression .

Clinical Trials

This compound has undergone several clinical trials, notably:

- Phase II Trial (WILLOW) : In patients with non-cystic fibrosis bronchiectasis, this compound treatment led to a dose-dependent reduction in sputum NE activity and prolonged the time to first exacerbation compared to placebo .

- Phase III Trial (ASPEN) : Currently ongoing, this trial aims to evaluate the long-term efficacy and safety of this compound in chronic inflammatory conditions .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Chronic Inflammation : A case study involving patients with chronic inflammation demonstrated that this compound significantly reduced markers of inflammation and improved clinical outcomes related to respiratory function .

- Kidney Function : In lupus-prone mice treated with this compound, significant improvements were noted in renal function indicators such as blood urea nitrogen levels and urine albumin-to-creatinine ratios, suggesting protective effects against kidney damage .

Q & A

Basic Research Questions

Q. What is the mechanistic basis of Brensocatib's anti-inflammatory action in neutrophil-mediated diseases?

this compound inhibits dipeptidyl peptidase 1 (DPP-1), which is essential for activating neutrophil serine proteases (NSPs) like neutrophil elastase during neutrophil maturation in bone marrow. By blocking DPP-1, this compound reduces the release of active NSPs, thereby mitigating tissue damage in chronic inflammatory conditions such as bronchiectasis . Preclinical and clinical studies demonstrate dose-dependent reductions in sputum neutrophil elastase activity, correlating with prolonged time to pulmonary exacerbations .

Q. How should researchers design a Phase III clinical trial to evaluate this compound's efficacy in bronchiectasis?

A robust Phase III design should adopt the PICOT framework:

- Population : Non-cystic fibrosis bronchiectasis (NCFBE) patients with ≥2 exacerbations/year.

- Intervention : Oral this compound (10 mg/25 mg daily).

- Comparison : Placebo.

- Outcome : Time to first exacerbation, annualized exacerbation rate, and safety.

- Time : 52-week follow-up (e.g., ASPEN trial, NCT04594369) . Stratified randomization by baseline exacerbation history and biomarkers (e.g., sputum neutrophil elastase) enhances subgroup analysis validity .

Advanced Research Questions

Q. What pharmacokinetic/pharmacodynamic (PK/PD) relationships underpin this compound's dosing rationale?

Population PK modeling (two-compartment model with linear clearance) identified steady-state AUCτ thresholds (e.g., 1150 ng·h/mL) for suppressing sputum neutrophil elastase below quantification limits. Patients achieving undetectable elastase levels had a 76.8% reduction in exacerbations vs. placebo (50%). Covariates like age and renal function moderately affect exposure but do not warrant dose adjustments . Advanced PK/PD analyses should integrate nonlinear mixed-effects modeling (NONMEM) to refine exposure-response curves .

Q. How can researchers resolve contradictions in safety data across clinical trial phases?

Phase I trials reported dose-dependent hyperkeratosis and exfoliation, while Phase II/III studies found comparable safety to placebo. Methodologically, adverse events (AEs) should be analyzed via:

- Causal inference : Assess temporal relationships between exposure and AEs.

- Meta-analysis : Pool data across trials (e.g., WILLOW, ASPEN) to distinguish class effects (DPP-1 inhibition) from compound-specific risks.

- Benefit-risk metrics : Calculate number needed to treat (NNT = 5 for 25 mg dose) vs. number needed to harm (NNH = 34 for severe AEs) .

Q. What covariates significantly influence this compound's pharmacokinetics, and how should they inform trial design?

Age and creatinine clearance (CLcr) explain 20–30% of variability in this compound exposure. Patients with mild/moderate renal impairment (CLcr 30–89 mL/min) show 1.3-fold higher AUCτ vs. healthy subjects. However, simulations suggest these differences are not clinically significant, supporting fixed dosing without adjustment . Future trials should stratify enrollment by renal function to validate these findings.

Q. How do exposure thresholds for efficacy translate into dosing recommendations?

A steady-state AUCτ ≥1150 ng·h/mL corresponds to >75% probability of sputum neutrophil elastase suppression. The 25 mg dose achieves a median AUCτ of 4540 ng·h/mL in patients, exceeding this threshold. Researchers should use Monte Carlo simulations to optimize dosing regimens for subpopulations (e.g., elderly patients) .

Q. What methodological considerations apply to subgroup analyses in this compound trials?

The ASPEN study demonstrated consistent efficacy across prespecified subgroups (e.g., baseline FEV1, etiology). Key steps include:

- Pre-specification : Define subgroups in the statistical analysis plan (SAP) to avoid Type I error inflation.

- Interaction testing : Use Cox regression with treatment-by-subgroup terms.

- Visualization : Forest plots for hazard ratios (e.g., 0.73 for 25 mg vs. placebo) enhance interpretability .

Q. How does this compound compare to other DPP-1 inhibitors (e.g., BI 1291583) in preclinical models?

this compound (IC50 = 4.0 nM for DPP-1) shows lower in vitro potency than BI 1291583 (IC50 = 0.9 nM). In murine LPS challenge models, BI 1291583 achieved 99% neutrophil elastase inhibition at 5 mg/kg vs. 76% for this compound. Researchers should compare tissue distribution (e.g., bone marrow penetration) and off-target profiles to prioritize candidates .

Q. What statistical methods are optimal for benefit-risk assessment in bronchiectasis trials?

The WILLOW trial applied a posteriori analysis using:

- NNT : Calculated as 1/(placebo exacerbation rate – treatment rate).

- NNH : Derived from severe AE incidence differences. this compound 25 mg had an NNT of 5 (95% CI: 3–10) and NNH of 34, favoring a positive benefit-risk ratio .

Q. Methodological Guidance

Q. How to formulate a research question for this compound's mechanism using the PICOT framework?

- Population : Neutrophils from bronchiectasis patients.

- Intervention : this compound-mediated DPP-1 inhibition.

- Comparison : Untreated/placebo neutrophils.

- Outcome : Reduction in active NSPs (e.g., elastase, proteinase 3).

- Time : 24-hour ex vivo culture.

This structure ensures alignment with translational research objectives .

Propiedades

IUPAC Name |

(2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4/c1-27-19-12-17(7-8-20(19)31-23(27)29)16-5-3-15(4-6-16)11-18(13-24)26-22(28)21-14-25-9-2-10-30-21/h3-8,12,18,21,25H,2,9-11,14H2,1H3,(H,26,28)/t18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXFXNFMSAAELR-RXVVDRJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)C[C@@H](C#N)NC(=O)[C@@H]4CNCCCO4)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802148-05-5 | |

| Record name | Brensocatib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802148055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brensocatib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRENSOCATIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25CG88L0BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.